molecular formula C15H10FN B1609326 2-(4-Fluorophenyl)-3-phenylacrylonitrile CAS No. 2558-28-3

2-(4-Fluorophenyl)-3-phenylacrylonitrile

Cat. No. B1609326
CAS RN: 2558-28-3
M. Wt: 223.24 g/mol
InChI Key: AWMKCXLADSGTQN-GXDHUFHOSA-N
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Description

2-(4-Fluorophenyl)-3-phenylacrylonitrile, also known as FFPAN, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the role of COX-2 in various physiological and biochemical processes. FFPAN has been used in a range of experiments, including those involving inflammation, cancer, and cardiovascular disease.

Scientific Research Applications

Synthesis and Intermediates

  • 2-(4-Fluorophenyl)-3-phenylacrylonitrile is a versatile compound in organic synthesis. For instance, it's used in the preparation of thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009). This compound is also a key intermediate in the synthesis of various substituted 3-phenyl-2-arylacrylonitriles, which have been analyzed for their optical and spectroscopic characteristics (Percino et al., 2011).

Antitumor Activity

  • Novel derivatives of 2-(4-Fluorophenyl)-3-phenylacrylonitrile have been synthesized and tested for antitumor activity. Certain compounds in this series exhibited significant in vitro antitumor activity against human cancer cell lines, highlighting their potential as antitumor agents (Maddila et al., 2016).

Photoluminescence

  • Some derivatives of 2-(4-Fluorophenyl)-3-phenylacrylonitrile have been studied for their photoluminescent properties. These compounds have shown green fluorescence in the solid state, underlining their potential use in the development of fluorescent materials (Xu et al., 2012).

Crystal Structure Analysis

  • The crystal structure of compounds related to 2-(4-Fluorophenyl)-3-phenylacrylonitrile has been analyzed, providing insights into their molecular configurations. This information is crucial for understanding the compound's reactivity and potential applications in materials science (Naveen et al., 2006).

properties

IUPAC Name

(Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKCXLADSGTQN-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-phenylacrylonitrile

CAS RN

2558-28-3
Record name 2-(4-Fluorophenyl)-3-phenylacrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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